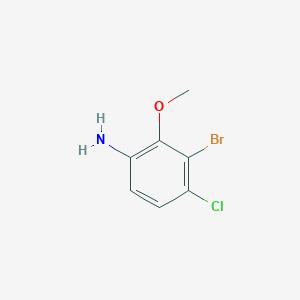![molecular formula C11H8BrFN2O2S B13929227 [2-(4-Bromo-3-fluoro-phenylamino)-thiazol-4-yl]-acetic acid CAS No. 918341-96-5](/img/structure/B13929227.png)
[2-(4-Bromo-3-fluoro-phenylamino)-thiazol-4-yl]-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(4-Bromo-3-fluoro-phenylamino)-thiazol-4-yl]-acetic acid is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of a bromo and fluoro substituent on the phenyl ring, which can significantly influence its chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-Bromo-3-fluoro-phenylamino)-thiazol-4-yl]-acetic acid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.
Substitution Reactions:
Coupling Reactions: The phenylamino group can be introduced via coupling reactions, such as the Buchwald-Hartwig amination.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring.
Reduction: Reduction reactions can target the bromo and fluoro substituents on the phenyl ring.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
Chemistry
In chemistry, [2-(4-Bromo-3-fluoro-phenylamino)-thiazol-4-yl]-acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, thiazole derivatives are known for their diverse activities, including antibacterial, antifungal, and antiviral properties. This compound may be studied for its potential biological activities and interactions with various biomolecules.
Medicine
In medicine, thiazole derivatives have been investigated for their therapeutic potential. This compound could be explored for its efficacy in treating various diseases, particularly those involving microbial infections or inflammation.
Industry
Industrially, this compound can be used in the development of new materials, agrochemicals, and pharmaceuticals. Its unique properties make it a valuable component in various industrial applications.
Mechanism of Action
The mechanism of action of [2-(4-Bromo-3-fluoro-phenylamino)-thiazol-4-yl]-acetic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The bromo and fluoro substituents can enhance the compound’s binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
[6-(4-Bromo-phenyl)-imidazo[2,1-b]thiazol-3-yl]-acetic acid: This compound shares a similar thiazole ring structure but differs in the substitution pattern.
2-Bromo-4-fluorobenzoic acid: This compound has a similar bromo and fluoro substitution on the phenyl ring but lacks the thiazole moiety.
Uniqueness
The uniqueness of [2-(4-Bromo-3-fluoro-phenylamino)-thiazol-4-yl]-acetic acid lies in its specific substitution pattern and the presence of both the thiazole ring and the phenylamino group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
918341-96-5 |
|---|---|
Molecular Formula |
C11H8BrFN2O2S |
Molecular Weight |
331.16 g/mol |
IUPAC Name |
2-[2-(4-bromo-3-fluoroanilino)-1,3-thiazol-4-yl]acetic acid |
InChI |
InChI=1S/C11H8BrFN2O2S/c12-8-2-1-6(3-9(8)13)14-11-15-7(5-18-11)4-10(16)17/h1-3,5H,4H2,(H,14,15)(H,16,17) |
InChI Key |
ATAPYPCZZFOUDF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NC2=NC(=CS2)CC(=O)O)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


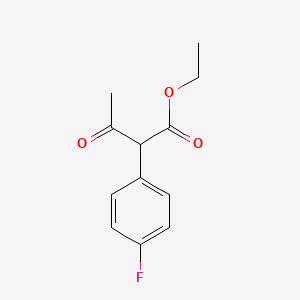
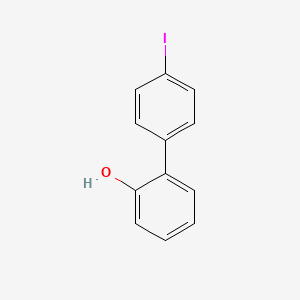
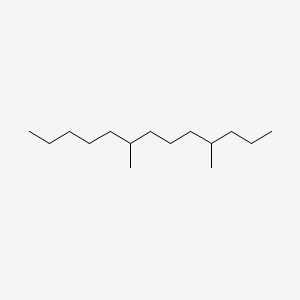
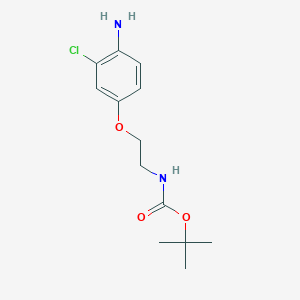
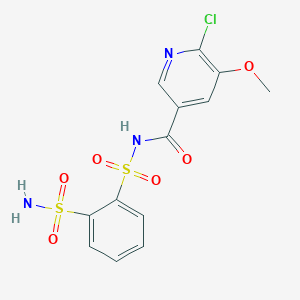
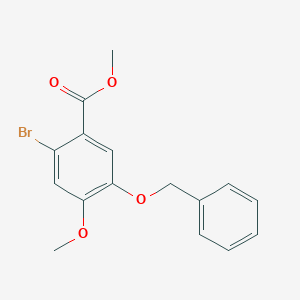
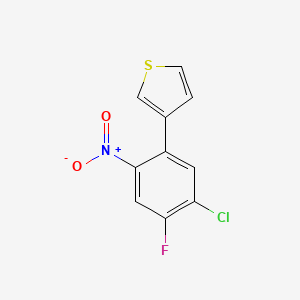
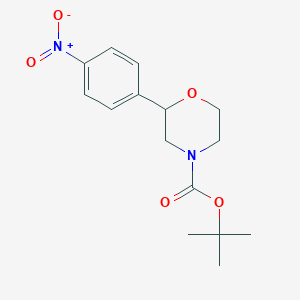

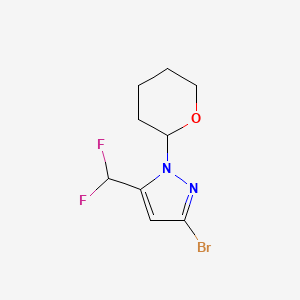
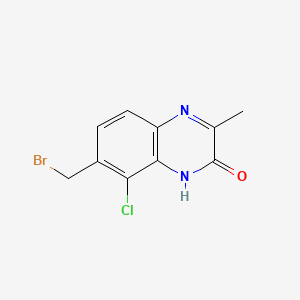
![4-Chloro-3-methyl-3H-imidazo[4,5-c]pyridin-2-ol](/img/structure/B13929234.png)

